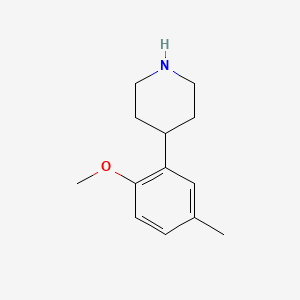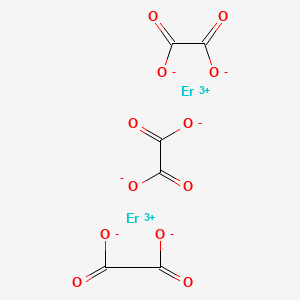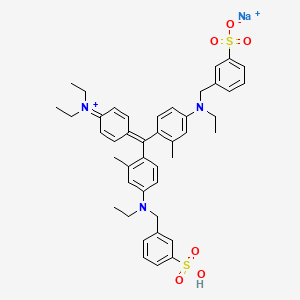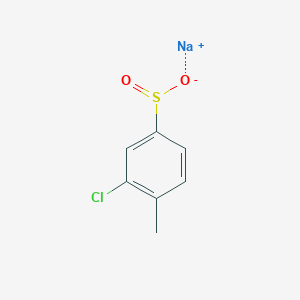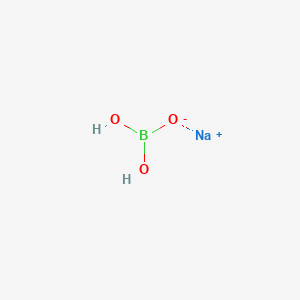
5-Methylisoindoline
Übersicht
Beschreibung
5-Methylisoindoline is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of isoindoline and has a methyl group attached to the nitrogen atom in the five-membered ring. This modification makes it a unique molecule with distinct properties that make it attractive for use in various fields of research.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
5-Methylisoindoline and its derivatives have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure-activity relationships and biological properties of these derivatives could unlock their potential as therapeutic agents .
Herbicides
These compounds have also been explored for their potential use in the development of herbicides . The unique chemical structure of 5-Methylisoindoline allows it to interact with plant physiology in ways that can inhibit growth, making it a potential candidate for herbicide development .
Colorants and Dyes
The aromatic nature of 5-Methylisoindoline and its derivatives makes them suitable for use in the production of colorants and dyes . Their ability to absorb and reflect specific wavelengths of light can be manipulated to produce a wide range of colors .
Polymer Additives
5-Methylisoindoline and its derivatives can be used as additives in polymer synthesis . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors .
Organic Synthesis
These compounds have diverse chemical reactivity, making them useful in various organic synthesis processes . They can act as building blocks in the synthesis of complex organic molecules .
Photochromic Materials
5-Methylisoindoline and its derivatives have potential applications in the development of photochromic materials . These materials change color in response to light, and the unique properties of these compounds can be leveraged to enhance this effect .
Non-Steroidal Analgesics
New derivatives of isoindoline-1,3-dione, which can be synthesized from 5-Methylisoindoline, have shown promising results as non-steroidal analgesics . For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has been found to have high analgesic activity, 1.6 times higher than the activity of the reference drug metamizole sodium .
Synthesis of Complex Heterocyclic Structures
Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of complex heterocyclic structures using 5-Methylisoindoline .
Wirkmechanismus
Target of Action
Isoindolines, including 5-Methylisoindoline, have been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
The interaction of 5-Methylisoindoline with the dopamine receptor D2 is believed to occur at the allosteric binding site, involving key amino acid residues . This interaction can modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .
Biochemical Pathways
These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and reinforcement .
Pharmacokinetics
In silico analysis of similar isoindolines suggests that they may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 5-Methylisoindoline’s action are largely dependent on its interaction with the dopamine receptor D2. By modulating the activity of this receptor, 5-Methylisoindoline could potentially influence a range of physiological processes. For instance, one isoindoline derivative was found to revert Parkinsonism in a mouse model .
Eigenschaften
IUPAC Name |
5-methyl-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-5-10-6-9(8)4-7/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYQGXSTSSHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630525 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93282-20-3 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

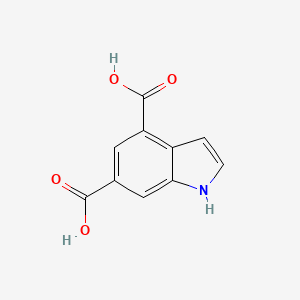
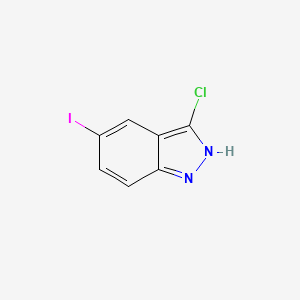
![2-Bromo-6-ethoxybenzo[d]thiazole](/img/structure/B1604047.png)
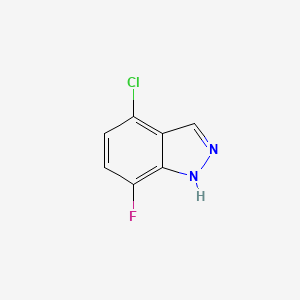
![3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1604049.png)

